molecular formula C13H11N3OS B11066916 4-methyl-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one

4-methyl-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one

Cat. No.: B11066916
M. Wt: 257.31 g/mol
InChI Key: FNNIXPVPJXEBRA-UHFFFAOYSA-N
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Description

4-methyl-14-thia-8,11,16-triazatetracyclo[77002,7011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

The synthesis of 4-methyl-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one involves multiple steps and specific reaction conditions. The synthetic routes typically include the formation of the tetracyclic core through cyclization reactions, followed by functional group modifications to introduce the methyl and thia groups. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as microwave-assisted synthesis and flow chemistry .

Chemical Reactions Analysis

4-methyl-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific substituents on the compound.

    Addition: Electrophilic addition reactions can take place, particularly at the double bonds within the tetracyclic structure

Scientific Research Applications

4-methyl-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of 4-methyl-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

4-methyl-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one can be compared with other similar compounds, such as:

    4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.

    8-[(3-fluorophenyl)methyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one:

Conclusion

This compound is a compound of great interest due to its unique structure and diverse applications. Its synthesis, chemical reactivity, and potential in various fields make it a valuable subject of study in scientific research.

Properties

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

4-methyl-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one

InChI

InChI=1S/C13H11N3OS/c1-7-2-3-9-8(6-7)10-11(14-9)12(17)16-4-5-18-13(16)15-10/h2-3,6,14H,4-5H2,1H3

InChI Key

FNNIXPVPJXEBRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=C4N(C3=O)CCS4

Origin of Product

United States

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